molecular formula C6H4IN3 B1523093 1-Azido-3-iodobenzene CAS No. 54467-96-8

1-Azido-3-iodobenzene

Cat. No.: B1523093
CAS No.: 54467-96-8
M. Wt: 245.02 g/mol
InChI Key: LWYZABCCGZNMGK-UHFFFAOYSA-N
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Description

1-Azido-3-iodobenzene is an organic compound with the molecular formula C6H4IN3 It is characterized by the presence of an azido group (-N3) and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-iodobenzene can be synthesized through several methods. One common approach involves the diazotization of 3-iodoaniline followed by azo coupling reactions. Another method includes the nitration of 1-iodo-3-nitrobenzene, followed by reduction and diazotization.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

1-Azido-3-iodobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing byproducts.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group or iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions typically employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield iodine-containing compounds such as iodoarenes.

  • Reduction can produce amino derivatives like 1-amino-3-iodobenzene.

  • Substitution reactions can result in various functionalized benzene derivatives.

Scientific Research Applications

1-Azido-3-iodobenzene has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed as a labeling agent in biochemical studies to track the movement of molecules within cells.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-azido-3-iodobenzene exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Diiodobenzene

  • 1-Azido-4-iodobenzene

  • 1-Iodo-3-nitrobenzene

Properties

IUPAC Name

1-azido-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZABCCGZNMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655597
Record name 1-Azido-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54467-96-8
Record name 1-Azido-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-3-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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